methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate
CAS No.: 1856047-20-5
Cat. No.: VC4733743
Molecular Formula: C13H15N3O2
Molecular Weight: 245.282
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1856047-20-5 |
|---|---|
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.282 |
| IUPAC Name | methyl 3-amino-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H15N3O2/c1-9-5-3-4-6-10(9)7-16-8-11(12(14)15-16)13(17)18-2/h3-6,8H,7H2,1-2H3,(H2,14,15) |
| Standard InChI Key | GTQQVJYYAMOYLZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2C=C(C(=N2)N)C(=O)OC |
Introduction
Structural and Physicochemical Properties
Methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate features a pyrazole ring substituted with three key functional groups:
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An amino group (-NH₂) at the 3-position, enhancing hydrogen-bonding capabilities.
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A 2-methylbenzyl moiety at the 1-position, contributing steric bulk and aromatic interactions.
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A methyl ester group (-COOCH₃) at the 4-position, offering reactivity for further derivatization.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂ |
| Molecular Weight | 245.282 g/mol |
| CAS Number | 1856047-20-5 |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) |
| Stability | Sensitive to hydrolysis under acidic/basic conditions |
The compound’s structure is validated through spectroscopic techniques such as ¹H NMR and LCMS, though specific spectral data remain proprietary.
Synthetic Routes and Optimization
Multi-Step Synthesis Pathway
The synthesis involves three primary stages:
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Condensation: 2-Methylbenzylamine reacts with ethyl acetoacetate to form a β-ketoamide intermediate.
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Cyclization: Treatment with hydrazine hydrate induces ring closure, yielding the pyrazole core.
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Esterification: The carboxylic acid intermediate is methylated using methanol under acidic or basic conditions.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| Condensation | Ethyl acetoacetate, reflux | β-Ketoamide derivative |
| Cyclization | Hydrazine hydrate, 80–100°C | Pyrazole carboxylic acid |
| Esterification | Methanol, H₂SO₄ or DCC/DMAP | Methyl ester product |
Yield Optimization: Industrial-scale production prioritizes atom economy and catalytic efficiency. Transition metal catalysts (e.g., Pd/C) may enhance cyclization rates, while flow chemistry could mitigate exothermic risks during esterification.
Comparative Analysis with Analogous Pyrazoles
Pyrazole derivatives exhibit structural diversity that correlates with their biological activity. Key comparisons include:
Methyl 3-Amino-1H-Pyrazole-4-Carboxylate
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Difference: Lacks the 2-methylbenzyl group, reducing lipophilicity.
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Impact: Lower membrane permeability in cellular assays compared to the 2-methylbenzyl analog.
Methyl 3-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate
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Difference: Ester group at the 5-position alters electronic distribution.
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Impact: Modulates binding affinity to enzymatic active sites (e.g., kinase inhibitors).
Research Applications and Biological Relevance
Medicinal Chemistry Scaffold
The compound serves as a precursor for designing:
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Kinase Inhibitors: Pyrazole cores often target ATP-binding pockets in kinases.
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Antimicrobial Agents: Amino and ester groups facilitate interactions with bacterial enzymes.
Material Science Applications
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Coordination Polymers: The amino group can chelate metal ions, forming stable networks.
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Luminescent Materials: Benzyl substituents may enhance π-π stacking in optoelectronic devices.
Challenges and Future Directions
Stability Optimization
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Hydrolytic Sensitivity: The ester group’s lability necessitates prodrug strategies for in vivo applications.
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Storage Recommendations: Anhydrous conditions at -20°C to prevent decomposition.
Biological Activity Profiling
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Priority Assays: Cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and pharmacokinetic studies.
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Computational Modeling: Molecular docking to predict target engagement (e.g., COX-2, EGFR).
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